

Application Notes and Protocols: Multi-Step Synthesis Utilizing Methyl 3-cyano-4-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 3-cyano-4-methoxybenzoate

Cat. No.: B1334661

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These application notes provide a detailed framework for a proposed multi-step synthesis of a potential bioactive molecule, 4-amino-7-methoxyquinazoline, starting from **Methyl 3-cyano-4-methoxybenzoate**. The protocols are based on established chemical transformations and provide a foundation for further research and development.

Starting Material: Methyl 3-cyano-4-methoxybenzoate

Methyl 3-cyano-4-methoxybenzoate is a readily available substituted aromatic compound. Its structure incorporates three key functional groups: a methyl ester, a cyano group, and a methoxy group, making it a versatile starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of **Methyl 3-cyano-4-methoxybenzoate**

Property	Value	Reference
CAS Number	25978-74-9	[1][2]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1][2]
Molecular Weight	191.18 g/mol	[1]
Appearance	Pale yellow to yellow powder	[2]
Melting Point	119.0-128.0 °C	[2]
Boiling Point	339.70 °C	[1]
SMILES	COC(=O)C1=CC(C#N)=C(OC) C=C1	[2]

Table 2: Spectroscopic Data for **Methyl 3-cyano-4-methoxybenzoate**

Spectroscopy	Data	Reference
¹ H NMR	Spectrum Available	[3]
¹³ C NMR	Spectrum Available	[3]
IR	Spectrum Available	[3]
Mass Spectrometry	Spectrum Available	[3]

Proposed Synthetic Pathway

The following multi-step synthesis is a proposed route to 4-amino-7-methoxyquinazoline from **Methyl 3-cyano-4-methoxybenzoate**. This pathway is designed based on analogous and well-established organic reactions.



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Caption: Proposed synthetic pathway from **Methyl 3-cyano-4-methoxybenzoate**.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

These are model protocols and may require optimization.

Step 1: Reduction of Methyl 3-cyano-4-methoxybenzoate to Methyl 3-amino-4-methoxybenzoate

This step involves the reduction of the cyano group to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol:

- **Reaction Setup:** In a high-pressure hydrogenation vessel, dissolve **Methyl 3-cyano-4-methoxybenzoate** (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).
- **Hydrogenation:** Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. The crude Methyl 3-amino-4-methoxybenzoate can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form 7-Methoxy-4-oxo-3,4-dihydroquinazoline-2-carbonitrile

This step involves the cyclization of the aminobenzoate with a one-carbon unit source, such as formamidine acetate, to form the quinazolinone ring system.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine Methyl 3-amino-4-methoxybenzoate (1 equivalent) and formamidine acetate (1.5-2 equivalents) in a high-boiling solvent like 2-ethoxyethanol or N,N-dimethylformamide (DMF).
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or HPLC.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent. If not, pour the reaction mixture into ice-water to induce precipitation.
- **Purification:** The collected solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Chlorination to form 4-Chloro-7-methoxyquinazoline

This step converts the hydroxyl group of the quinazolinone to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

Protocol:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 7-Methoxy-4-oxo-3,4-dihydroquinazoline-2-carbonitrile (1 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.
- **Reaction Conditions:** Heat the mixture to reflux (around 80 °C) for a few hours.

- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
- **Purification:** The crude residue is then triturated with a non-polar solvent like hexane or ether to afford the solid product, which is collected by filtration.

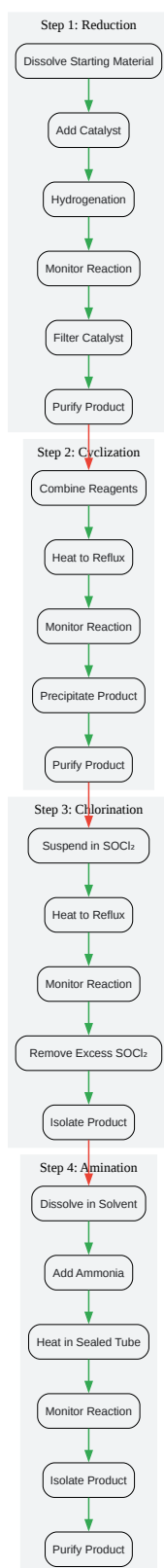
Step 4: Amination to form 4-Amino-7-methoxyquinazoline

The final step involves the displacement of the chloro group with an amino group.

Protocol:

- **Reaction Setup:** In a sealed pressure tube, dissolve 4-Chloro-7-methoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane.
- **Reagent Addition:** Add a solution of ammonia in methanol or pass ammonia gas through the solution.
- **Reaction Conditions:** Heat the sealed tube to a temperature between 80-120 °C for several hours.
- **Reaction Monitoring:** Monitor the reaction by TLC or HPLC.
- **Work-up:** After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent and the product can be isolated.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield pure 4-Amino-7-methoxyquinazoline.

Workflow Visualization



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Caption: General experimental workflow for the multi-step synthesis.

Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. All reactions should be carried out with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

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References

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